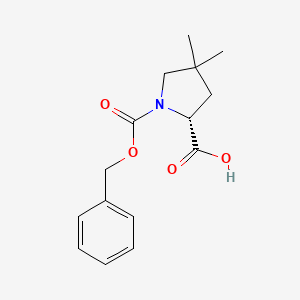![molecular formula C9H12O2 B8074669 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8074669.png)
3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid is a cyclic amino acid that has garnered significant attention in the scientific community due to its unique structural features and potential therapeutic applications. This compound is structurally similar to the neurotransmitter γ-aminobutyric acid (GABA), which plays a crucial role in the central nervous system. The unique bicyclic structure of this compound makes it a promising candidate for the development of novel drugs targeting GABA receptors.
準備方法
The synthesis of 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid involves a multi-step process starting from commercially available starting materials. One common synthetic route includes the cyclization of a cyclopropylcarboxylic acid derivative to form the bicyclo[11Industrial production methods often involve the use of photochemical reactions and radical or nucleophilic addition across a [1.1.1]propellane .
化学反応の分析
3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a tool for studying reaction mechanisms.
Biology: This compound is utilized in the study of GABA receptors and their role in the central nervous system.
Medicine: Due to its structural similarity to GABA, it has potential therapeutic applications in the treatment of neurological disorders such as epilepsy, anxiety disorders, and insomnia.
Industry: It is used in the development of novel drug delivery systems and as a component in the synthesis of bioactive compounds.
作用機序
The mechanism of action of 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid involves the modulation of GABA receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system and plays a crucial role in regulating neuronal activity. This compound selectively modulates GABAA receptors, enhancing the activity of the receptor and increasing the inhibitory effect of GABA. Activation of GABAA receptors leads to an increase in chloride ion influx into the neuron, resulting in hyperpolarization and inhibition of neuronal activity. This inhibition is responsible for the anticonvulsant, anxiolytic, and sedative effects observed in animal models.
類似化合物との比較
3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its bicyclic structure and selectivity for GABAA receptors. Similar compounds include:
3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid: This compound also features a bicyclic structure but has different substituents, leading to variations in its chemical and biological properties.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Another bicyclic compound used in medicinal chemistry, known for its role as a bioisostere for para-substituted benzene rings.
特性
IUPAC Name |
3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-7(11)9-3-8(4-9,5-9)6-1-2-6/h6H,1-5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVWIFICKXMWEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C23CC(C2)(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
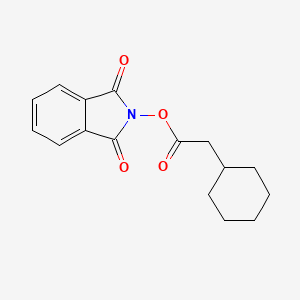
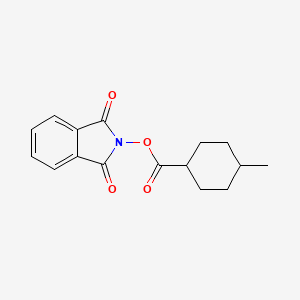

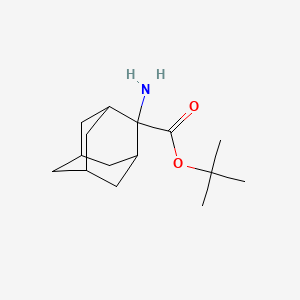
![2-((Benzyloxy)carbonyl)-2-azabicyclo[2.2.2]oct-5-ene-7-carboxylic acid](/img/structure/B8074623.png)
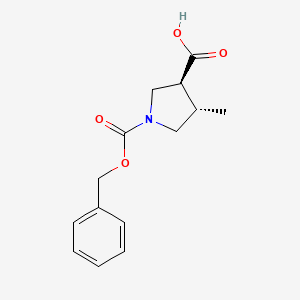
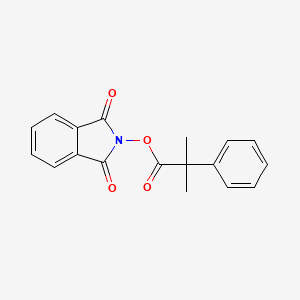
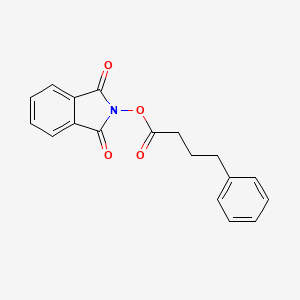
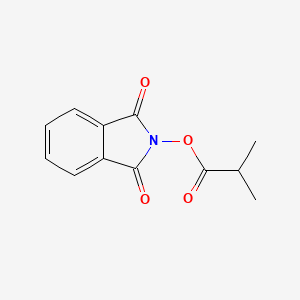
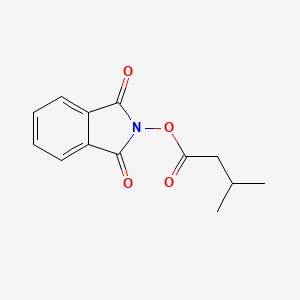
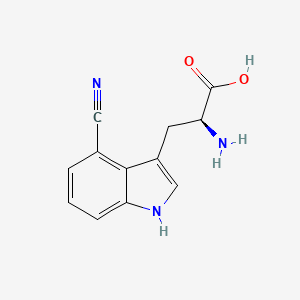
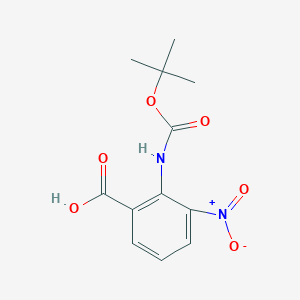
![(4S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B8074672.png)
